molecular formula C13H13N5OS2 B2490291 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1171985-23-1

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2490291
CAS RN: 1171985-23-1
M. Wt: 319.4
InChI Key: OVWUOOGIBORXNX-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals known for their potential in various pharmacological and chemical applications due to their unique structural features. The compound integrates pyrrol, thiazol, and thiadiazol moieties, which are recognized for their biological activities. While the specific compound has not been directly referenced in the literature, related compounds have been synthesized and evaluated for their potential uses in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that typically start with the preparation of precursors such as cyanoacetamides or thiadiazoles. These precursors undergo further chemical transformations, including cyclization, condensation, and functionalization reactions, to yield the final product. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs demonstrates the complexity and creativity in synthesizing these compounds (Shukla et al., 2012).

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

This compound serves as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and thiazole derivatives. For instance, it has been utilized in the synthesis of innovative heterocycles incorporating a thiadiazole moiety, showing potential for developing new insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Moreover, its structural features facilitate the creation of compounds with potential antitumor, antimicrobial, and antioxidant activities, highlighting its versatility in medicinal chemistry and drug design.

Insecticidal Assessment

The compound's derivatives have been evaluated for insecticidal properties, particularly against agricultural pests. The research by Fadda et al. (2017) underscores the synthesis of derivatives that exhibit significant insecticidal efficacy, suggesting a potential route for developing new agricultural chemicals to combat pest infestations effectively.

Pharmacological Evaluation

In pharmacological research, derivatives of this compound have been investigated for their role as glutaminase inhibitors, with implications for cancer treatment. These studies explore the structure-activity relationship (SAR) to develop more potent inhibitors with improved drug-like properties, aiming at therapies for conditions involving glutaminase overexpression (Shukla et al., 2012).

Antimicrobial and Antitumor Activities

Further applications include the synthesis of compounds with promising antimicrobial and antitumor activities. Novel derivatives have been synthesized to explore their biological activities, offering insights into their potential therapeutic applications. These compounds are evaluated against various cancer cell lines, showing inhibitory effects that could lead to new cancer therapies (Albratty et al., 2017).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-2-11-16-17-12(21-11)15-10(19)7-9-8-20-13(14-9)18-5-3-4-6-18/h3-6,8H,2,7H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWUOOGIBORXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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